Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases .
Preparation Methods
The synthesis of Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, forming different ester derivatives.
Scientific Research Applications
Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other calcium channel blockers, which target the L-type calcium channels in the cardiovascular system .
Comparison with Similar Compounds
Bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
The uniqueness of this compound lies in its specific ester groups, which can be modified to create a variety of derivatives with potentially different biological activities .
Properties
Molecular Formula |
C23H31NO4 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H31NO4/c1-14(2)12-27-22(25)19-16(5)24-17(6)20(23(26)28-13-15(3)4)21(19)18-10-8-7-9-11-18/h7-11,14-15,21,24H,12-13H2,1-6H3 |
InChI Key |
UDXIYAMUMXKQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
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